1-[3-(5-methyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxamide -

1-[3-(5-methyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxamide

Catalog Number: EVT-4641054
CAS Number:
Molecular Formula: C18H23N3O2
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid (AZD9496)

  • Compound Description: AZD9496 is a potent and orally bioavailable selective estrogen receptor downregulator (SERD) currently under evaluation in Phase I clinical trials for treating advanced estrogen receptor (ER)-positive breast cancer [].

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This series of compounds was designed as tubulin polymerization inhibitors based on the structural features of CA-4 analogues and indoles []. Several compounds within this series exhibited potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. Notably, compound 7d (specific structure not provided) demonstrated significant activity and induced cell apoptosis, cell cycle arrest at the G2/M phase, and tubulin polymerization inhibition [].

4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles

  • Compound Description: This class of compounds was synthesized and evaluated for its anticancer and anti-inflammatory potential []. Notably, compounds 4b, 4e, and 4h (specific structures not provided) demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line []. Molecular docking studies indicated a potential mechanism of action involving EGFR tyrosine kinase inhibition [].

((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone (13j)

  • Compound Description: Compound 13j is a potent and selective I(Kur) inhibitor identified through optimization of a series of dihydropyrazolopyrimidines []. It exhibited a favorable pharmacokinetic profile in preclinical studies and demonstrated efficacy in a rabbit atrial effective refractory period (AERP) model [].

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist []. It demonstrates significant in vivo antiplatelet and antithrombotic activities, making it a potential alternative to clopidogrel [].

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

  • Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) []. It demonstrates oral bioavailability and inhibits PERK activation in cells, suggesting potential therapeutic applications in diseases involving endoplasmic reticulum stress [].

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives

  • Compound Description: This group of compounds acts as selective TYK2 inhibitors and shows promise for treating inflammatory bowel disease []. Specifically, compound 14l (exact structure not given) demonstrated favorable inhibitory activity against TYK2 with good selectivity over other JAK kinases []. It also exhibited efficacy in a dextran sulfate sodium colitis model, reducing pro-inflammatory cytokine production and ameliorating inflammatory symptoms [].

Properties

Product Name

1-[3-(5-methyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxamide

IUPAC Name

1-[3-(5-methylindol-1-yl)propanoyl]piperidine-4-carboxamide

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C18H23N3O2/c1-13-2-3-16-15(12-13)6-8-20(16)11-7-17(22)21-9-4-14(5-10-21)18(19)23/h2-3,6,8,12,14H,4-5,7,9-11H2,1H3,(H2,19,23)

InChI Key

VUPOJIBWYLLFAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCC(CC3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.